molecular formula C22H22IN3O3 B1664817 (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone CAS No. 444912-48-5

(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Cat. No. B1664817
M. Wt: 503.3 g/mol
InChI Key: ZUHIXXCLLBMBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone” belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group . This compound has been identified in human blood . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes an indole attached to a benzoyl moiety through the acyl group . The IUPAC name for this compound is 3-(2-iodo-5-nitrobenzoyl)-1-[(1-methylpiperidin-2-yl)methyl]-1H-indole .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C22H22IN3O3 and an average molecular weight of 503.34 . The mono-isotopic molecular weight is 503.07059 .

Scientific Research Applications

Synthetic Cannabinoid Receptor Agonists (SCRAs)

  • Application Summary: SCRAs, including “(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone”, have been identified as new psychoactive substances (NPS). They are structurally heterogeneous but most act as potent, high-efficacy agonists of cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively) .
  • Methods of Application: SCRA raw materials are most commonly manufactured in China, imported to the country of sale by organized crime groups or entrepreneurs, and applied to dried plant matter for use as smoking blends with superficial similarity to cannabis . Less commonly, SCRAs are sold as bulk powders of high purity, as liquid formulations for vaporization in electronic cigarettes, blended into a dough-like substance as “fake hash,” and in edible products such as candy and baked goods .

Potential Therapeutic Role in Neurodegenerative Disorders

  • Application Summary: The compound has been identified as a selective cannabinoid CB2 receptor agonist . The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor that in humans is encoded by the CNR2 gene . CB2 receptors may have possible therapeutic roles in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
  • Methods of Application: The compound, being a potent and selective agonist for the cannabinoid receptor CB2, has analgesic effects in animal studies, particularly against “atypical” pain such as hyperalgesia and allodynia . The specific methods of application in this context would likely involve administration of the compound in a controlled laboratory setting, under the guidance of medical professionals and researchers .

Potential Role in Pain Management

  • Application Summary: The compound has been identified as a potent and selective agonist for the cannabinoid receptor CB2 . This receptor has been implicated in pain management, particularly in cases of “atypical” pain such as hyperalgesia and allodynia .
  • Methods of Application: The compound, being a potent and selective agonist for the cannabinoid receptor CB2, has analgesic effects in animal studies . The specific methods of application in this context would likely involve administration of the compound in a controlled laboratory setting, under the guidance of medical professionals and researchers .

properties

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHIXXCLLBMBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017015
Record name AM_1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

CAS RN

444912-48-5
Record name (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444912-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1241
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM_1241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-AM1241
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AM-1241
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 3
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Citations

For This Compound
6
Citations
AD Khanolkar, D Lu, M Ibrahim… - Journal of medicinal …, 2007 - ACS Publications
The identification of the CB2 cannabinoid receptor has provided a novel target for the development of therapeutically useful cannabinergic molecules. We have synthesized benzo[c]…
Number of citations: 110 pubs.acs.org
C Zangani, F Schifano, F Napoletano… - Current …, 2020 - ingentaconnect.com
Background: A wide range of novel psychoactive substances (NPS) is regularly searched and discussed online by web-based drug enthusiasts (ie the e-psychonauts). Among NPS, the …
Number of citations: 16 www.ingentaconnect.com
CL Chin, AE Tovcimak, VP Hradil… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Activation of cannabinoid CB 1 and/or CB 2 receptors mediates analgesic effects across a broad spectrum of preclinical pain models. Selective activation of …
Number of citations: 92 bpspubs.onlinelibrary.wiley.com
SD Banister, M Connor - New Psychoactive Substances: Pharmacology …, 2018 - Springer
Synthetic cannabinoid receptor agonists (SCRAs) have proliferated as new psychoactive substances (NPS) over the past decade. Relative to other classes of NPS, SCRAs are …
Number of citations: 75 link.springer.com
A Giorgetti, R Barone, G Pelletti… - Drug testing and …, 2022 - Wiley Online Library
Introduction The analysis of novel psychoactive substances (NPS) represents a challenge in forensic toxicology, due to the high number of compounds characterized by different …
M Chandy, M Nishiga, TT Wei… - Annual review of …, 2023 - annualreviews.org
Cannabis, the most commonly used recreational drug, is illicit in many areas of the world. With increasing decriminalization and legalization, cannabis use is increasing in the United …
Number of citations: 5 www.annualreviews.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.